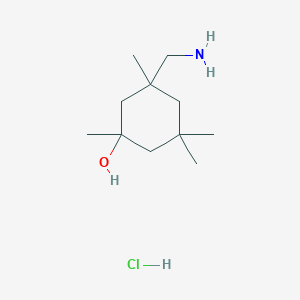![molecular formula C8H8N4OS B13099670 4-Amino-2-(methylthio)pyrido[2,3-D]pyrimidin-5(8H)-one](/img/structure/B13099670.png)
4-Amino-2-(methylthio)pyrido[2,3-D]pyrimidin-5(8H)-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-Amino-2-(methylthio)pyrido[2,3-D]pyrimidin-5(8H)-one is a heterocyclic compound that belongs to the pyrido[2,3-D]pyrimidine family. These compounds are known for their diverse biological activities and are often studied for their potential therapeutic applications, particularly as kinase inhibitors.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 4-Amino-2-(methylthio)pyrido[2,3-D]pyrimidin-5(8H)-one typically involves the condensation of pyrimidine-5-carbaldehydes with appropriate reagents. One common method is the reaction of 4,6-dichloropyrimidine-5-carbaldehyde with cyanomethyltriphenylphosphonium chloride to form (2E)-3-(4,6-dichloropyrimidin-5-yl)acrylonitrile. This intermediate can then undergo further reactions to yield the desired pyrido[2,3-D]pyrimidine derivatives .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general approach would likely involve large-scale synthesis using similar condensation reactions, followed by purification and isolation of the final product.
Analyse Chemischer Reaktionen
Types of Reactions
4-Amino-2-(methylthio)pyrido[2,3-D]pyrimidin-5(8H)-one can undergo various chemical reactions, including:
Oxidation: The methylthio group can be oxidized to a sulfoxide or sulfone.
Reduction: The nitro group can be reduced to an amino group.
Substitution: The chlorine atoms in the precursor compounds can be substituted with various nucleophiles.
Common Reagents and Conditions
Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reagents like hydrogen gas with a palladium catalyst or sodium borohydride.
Substitution: Nucleophiles such as amines, thiols, or alcohols under basic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the methylthio group would yield sulfoxides or sulfones, while substitution reactions could yield various substituted pyrido[2,3-D]pyrimidine derivatives .
Wissenschaftliche Forschungsanwendungen
4-Amino-2-(methylthio)pyrido[2,3-D]pyrimidin-5(8H)-one has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Studied for its potential as a kinase inhibitor, which can regulate various cellular processes.
Medicine: Investigated for its potential therapeutic applications, particularly in cancer treatment due to its ability to inhibit specific kinases involved in tumor growth.
Wirkmechanismus
The mechanism of action of 4-Amino-2-(methylthio)pyrido[2,3-D]pyrimidin-5(8H)-one involves its interaction with specific molecular targets, such as kinases. By inhibiting these kinases, the compound can interfere with the phosphorylation processes that regulate cell growth and proliferation. This makes it a promising candidate for the development of anticancer drugs .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2-Amino-substituted pyrido[2,3-D]pyrimidin-7-ones: Known for their kinase inhibitory activity.
4,7-Diamino-substituted pyrido[2,3-D]pyrimidines: Act as inhibitors of cyclin-dependent kinases and adenosine receptor antagonists.
Uniqueness
4-Amino-2-(methylthio)pyrido[2,3-D]pyrimidin-5(8H)-one is unique due to its specific substitution pattern, which imparts distinct biological activities. Its ability to selectively inhibit certain kinases makes it a valuable compound for targeted therapeutic applications .
Eigenschaften
Molekularformel |
C8H8N4OS |
|---|---|
Molekulargewicht |
208.24 g/mol |
IUPAC-Name |
4-amino-2-methylsulfanyl-8H-pyrido[2,3-d]pyrimidin-5-one |
InChI |
InChI=1S/C8H8N4OS/c1-14-8-11-6(9)5-4(13)2-3-10-7(5)12-8/h2-3H,1H3,(H3,9,10,11,12,13) |
InChI-Schlüssel |
VTEJOCNIKVFJQR-UHFFFAOYSA-N |
Kanonische SMILES |
CSC1=NC(=C2C(=O)C=CNC2=N1)N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![N-((2Z)-3-(dimethylamino)-2-{[(1E)-(dimethylamino)methylene]amino}prop-2-en-1-ylidene)-N-methylmethanaminium hexafluorophosphate](/img/structure/B13099600.png)


![5-(Benzo[d]thiazol-2-yl)-1H-1,2,4-triazol-3-amine](/img/structure/B13099621.png)
![(3,4-Dihydro-2H-benzo[B][1,4]dioxepin-3-YL)methanol](/img/structure/B13099622.png)

![Isoxazolo[3,4-d]pyrimidine-4,6(5H,7H)-dione, 3-cyclopropyl-5,7-dimethyl-(9CI)](/img/structure/B13099631.png)






